molecular formula C27H36N2O2 B11676402 3,3-dimethyl-10-propanoyl-11-[(2,2,3-trimethylcyclopent-3-en-1-yl)methyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3,3-dimethyl-10-propanoyl-11-[(2,2,3-trimethylcyclopent-3-en-1-yl)methyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11676402
M. Wt: 420.6 g/mol
InChI Key: UNOQSTZPCVOPNP-UHFFFAOYSA-N
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Description

3,3-DIMETHYL-10-PROPIONYL-11-[(2,2,3-TRIMETHYL-3-CYCLOPENTENYL)METHYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound belonging to the class of dibenzodiazepines. This compound is characterized by its unique structure, which includes multiple rings and substituents, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-DIMETHYL-10-PROPIONYL-11-[(2,2,3-TRIMETHYL-3-CYCLOPENTENYL)METHYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE can be achieved through microwave-assisted synthesis. This method involves the use of silica-supported fluoroboric acid as a catalyst. The reaction conditions typically include heating the reactants under microwave irradiation, which significantly reduces the reaction time and increases the yield of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale microwave reactors to ensure consistent heating and efficient synthesis. The use of supported catalysts like fluoroboric acid on silica ensures that the reaction is both efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3,3-DIMETHYL-10-PROPIONYL-11-[(2,2,3-TRIMETHYL-3-CYCLOPENTENYL)METHYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the propionyl and cyclopentenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3,3-DIMETHYL-10-PROPIONYL-11-[(2,2,3-TRIMETHYL-3-CYCLOPENTENYL)METHYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its anxiolytic and antioxidant properties.

    Industry: Potential use in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of this compound involves its interaction with the central nervous system. It binds to the benzodiazepine binding site on GABA_A receptors, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid). This results in anxiolytic effects, making it a potential candidate for the treatment of anxiety disorders .

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with similar anxiolytic effects.

    Lorazepam: Another benzodiazepine used for its sedative and anxiolytic properties.

Uniqueness

3,3-DIMETHYL-10-PROPIONYL-11-[(2,2,3-TRIMETHYL-3-CYCLOPENTENYL)METHYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is unique due to its specific structural features, which may offer distinct pharmacological profiles compared to other benzodiazepines. Its potential for higher binding affinity and efficacy at lower doses makes it a promising compound for further research .

Properties

Molecular Formula

C27H36N2O2

Molecular Weight

420.6 g/mol

IUPAC Name

9,9-dimethyl-5-propanoyl-6-[(2,2,3-trimethylcyclopent-3-en-1-yl)methyl]-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C27H36N2O2/c1-7-24(31)29-21-11-9-8-10-19(21)28-20-15-26(3,4)16-23(30)25(20)22(29)14-18-13-12-17(2)27(18,5)6/h8-12,18,22,28H,7,13-16H2,1-6H3

InChI Key

UNOQSTZPCVOPNP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)CC4CC=C(C4(C)C)C

Origin of Product

United States

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